molecular formula C20H25N2O2+ B1239128 Quinine(1+)

Quinine(1+)

Cat. No. B1239128
M. Wt: 325.4 g/mol
InChI Key: LOUPRKONTZGTKE-WZBLMQSHSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Quinine(1+) is the monoprotonated form of quinine, the predominant species at pH7.3. It has a role as an antimalarial and a muscle relaxant. It is a cinchona alkaloid and an organic cation. It is a conjugate acid of a quinine. It derives from a hydride of an (8S)-cinchonan.

Scientific Research Applications

  • Analytical Chemistry Applications

    • Quinine, known for its former use as an anti-malarial drug, has interdisciplinary scientific applications, such as in the synthesis of polyfunctional chiral solvating agents. It's used in undergraduate chemistry experiments to demonstrate fluorescence spectroscopy's analytical sensitivity, employing Raman spectroscopy for investigating quinine sulfate's vibrational spectra (Shadi, Chowdhry, Leharne, & Withnall, 2004).
  • Role in Malaria Treatment

  • Use in Food Industry

    • Quinine is employed as a flavor component in the food industry. Its synthesis and the analysis of its stereoisomers are vital, utilizing techniques like high-performance liquid chromatography and capillary electrophoresis (Kluska, Marciniuk-Kluska, Prukała, & Prukała, 2016).
  • Corrosion Inhibition

    • Investigated as a corrosion inhibitor for low carbon steel in acidic solutions, quinine has shown promising results. Studies using electrochemical impedance spectroscopy and potentiodynamic polarization revealed its efficiency in protecting steel from corrosion (Awad, 2006).
  • Ototoxicity and Therapeutic Role in Otology

    • Quinine's ototoxic effects have been studied, and historically, it has been used in treating various otologic disorders due to its analgesic properties. It was employed for conditions like Menière's disease, vertigo, and purulent otitis media (Semedo, Dias-Silva, Miguéis, & Pita, 2020).
  • As a Multidrug Resistance Inhibitor

    • Quinine has been studied for its ability to reverse P-glycoprotein-mediated resistance in the treatment of acute myelogenous leukemia, indicating its potential as a multidrug resistance inhibitor (Solary et al., 2003).
  • In Combinatorial Electrochemistry

properties

Molecular Formula

C20H25N2O2+

Molecular Weight

325.4 g/mol

IUPAC Name

(R)-[(2S,4S,5R)-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol

InChI

InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/p+1/t13-,14-,19-,20+/m0/s1

InChI Key

LOUPRKONTZGTKE-WZBLMQSHSA-O

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CC[NH+]3C[C@@H]4C=C)O

SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[NH+]3CC4C=C)O

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[NH+]3CC4C=C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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